molecular formula C2H7O3PS B072743 Dimethyl thiophosphate CAS No. 1112-38-5

Dimethyl thiophosphate

Cat. No. B072743
CAS RN: 1112-38-5
M. Wt: 142.12 g/mol
InChI Key: WWJJVKAEQGGYHJ-UHFFFAOYSA-N
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Description

Dimethyl thiophosphate is a chemical compound studied within various contexts in organic chemistry, especially in synthesis and reactions involving thiophosphate groups. Its applications span from ligand chemistry to materials science due to its unique properties and reactivity patterns.

Synthesis Analysis

The synthesis of dimethyl thiophosphate derivatives and related compounds often involves reactions that incorporate thiophosphate groups into organic frameworks. For instance, compounds like 2,5-Dimethyl-3,4-bis[(2R,5R)-2,5-dimethylphospholano]thiophene have been synthesized, showcasing the versatility and reactivity of thiophosphate analogues in ligand chemistry and catalysis (Benincori et al., 2005).

Molecular Structure Analysis

The molecular structure of dimethyl thiophosphate and its derivatives reveals insights into their reactivity and applications. Structural analysis through methods such as X-ray crystallography has been conducted on various thiophosphate compounds, providing detailed information on their geometries and electronic structures (Pomerantz et al., 2002).

Chemical Reactions and Properties

Dimethyl thiophosphate participates in diverse chemical reactions, demonstrating its reactivity and versatility. Research has explored its addition reactions, such as the diastereoselective addition to imines, which is a key step in the synthesis of various organic compounds with potential applications in medicinal chemistry and materials science (Tongcharoensirikul et al., 2004).

Physical Properties Analysis

The physical properties of dimethyl thiophosphate, including its solubility, boiling point, and melting point, are crucial for its handling and application in chemical syntheses. Research on its analogues and related compounds provides insights into the physical characteristics that influence their use in various chemical processes and applications.

Chemical Properties Analysis

The chemical properties of dimethyl thiophosphate, such as its reactivity with different chemical agents and stability under various conditions, are essential for its application in synthesis and materials science. Studies on thiophosphates have highlighted their potential in creating new materials with desirable chemical and physical properties (Kaboudin, 2002).

Scientific Research Applications

  • Neurodevelopmental Effects : Dimethyl thiophosphate has been linked to attention-deficit/hyperactivity disorder (ADHD) in children. Higher concentrations in urine, particularly of dimethyl thiophosphate, were associated with increased odds of ADHD diagnosis (Bouchard et al., 2010).

  • Toxicological Studies : Research has indicated that dimethyl thiophosphate, along with other thiophosphate compounds, possesses toxic properties that necessitate safety measures similar to those used for other hazardous substances (British Journal of Industrial Medicine, 1953).

  • Dermal Exposure Correlation : A study found a strong correlation between the amount of azinphos-methyl (a pesticide) applied dermally and urinary levels of dimethyl thiophosphate in rats. This correlation suggests its utility in monitoring exposure levels (Franklin, Greenhalgh, & Maibach, 1983).

  • Impact on Semen Quality : Exposure to organophosphate pesticides, as indicated by urinary metabolites like dimethyl thiophosphate, was associated with alterations in semen quality among pesticide applicators (Yucra, Gasco, Rubio, & Gonzales, 2008).

  • Analytical Detection : Methods have been developed for the analytical detection of alkyl thiophosphates, including dimethyl thiophosphate, in various matrices, suggesting its importance in environmental and biological monitoring (Lin, Wu, Wen, & Chen, 1995).

  • Pond Water Pollution : Dimethyl thiophosphate was detected in pond water in an orchard area treated with organophosphorus pesticides, indicating its environmental persistence and potential ecological impact (Drevenkar, Fröbe, Štengl, & Tkalčević, 1984).

  • Hair Biomarker for Pesticide Exposure : Dimethyl thiophosphate, among other dialkyl phosphates, has been detected in human hair, providing a biomarker for chronic exposure to organophosphate pesticides (Margariti & Tsatsakis, 2009).

  • Health Risks in Prenatal Exposure : Prenatal exposure to organophosphate pesticides, as indicated by dimethyl thiophosphate levels, was found to be a risk factor for adverse neurobehavioral development in neonates (Zhang et al., 2014).

Safety And Hazards

Dimethyl thiophosphate is toxic and can cause severe skin burns and eye damage. It’s advised not to breathe its dust, fume, gas, mist, vapours, or spray. Protective clothing, gloves, and eye/face protection should be worn when handling this compound .

Future Directions

Research on thiophosphates, including Dimethyl thiophosphate, is ongoing. For instance, a study has developed a new screening method combining ultrafast liquid chromatography with tandem mass spectrometry (UFLC–MS/MS) to detect six dialkyl phosphates (DAPs), including Dimethyl thiophosphate, in human urine . Another study has found a link between exposure to organophosphate insecticides (OPIs), including Dimethyl thiophosphate, and asthma in US adults . These studies indicate that there’s still much to learn about thiophosphates and their impacts.

properties

IUPAC Name

hydroxy-dimethoxy-sulfanylidene-λ5-phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H7O3PS/c1-4-6(3,7)5-2/h1-2H3,(H,3,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWJJVKAEQGGYHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COP(=S)(O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H7O3PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

23754-87-2 (hydrochloride salt), 28523-79-7 (potassium salt), 40633-14-5 (ammonium salt)
Record name O,O-Dimethyl phosphorothionate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001112385
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID10858736
Record name O,O-Dimethylthiophosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10858736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethyl thiophosphate

CAS RN

1112-38-5, 59401-04-6
Record name Dimethyl phosphorothioate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1112-38-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name O,O-Dimethyl phosphorothionate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001112385
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phosphorothioic acid, dimethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059401046
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name O,O-Dimethylthiophosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10858736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name O,O-DIMETHYL THIOPHOSPHATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6KM8HRE9WB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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